molecular formula C13H13FINO2 B13709118 Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate

Cat. No.: B13709118
M. Wt: 361.15 g/mol
InChI Key: GSAPJFZAVNMGNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate is a halogenated indole derivative characterized by a fluorine atom at the 4-position and an iodine atom at the 5-position of the indole ring, linked to an ethyl propanoate side chain. Indole derivatives are widely studied for their bioactive properties, and the presence of heavy halogens like iodine may enhance binding affinity in targeted therapies or catalytic processes .

Properties

Molecular Formula

C13H13FINO2

Molecular Weight

361.15 g/mol

IUPAC Name

ethyl 3-(4-fluoro-5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H13FINO2/c1-2-18-11(17)6-3-8-7-16-10-5-4-9(15)13(14)12(8)10/h4-5,7,16H,2-3,6H2,1H3

InChI Key

GSAPJFZAVNMGNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C(=C(C=C2)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluoro and iodo substituents. The final step involves esterification to form the ethyl propanoate group.

    Indole Core Formation: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The introduction of the fluoro and iodo groups can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using reagents like Selectfluor, while iodination can be carried out using iodine and a suitable oxidizing agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanoic acid.

    Reduction: Formation of 3-(4-Fluoro-5-iodo-3-indolyl)propanol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares Ethyl 3-(4-Fluoro-5-iodo-3-indolyl)propanoate with key analogues, focusing on substitution patterns, molecular properties, and synthetic methodologies:

Compound Name Substituents on Indole Ring Molecular Formula Molecular Weight (g/mol) Key Synthesis Method Notable Applications/Properties Reference ID
This compound 4-F, 5-I C₁₃H₁₃FINO₂ 377.16 Not explicitly described (likely via cross-coupling or halogenation) Potential pharmaceutical intermediate N/A
Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate 5-Br, 6-CH₃ C₁₄H₁₆BrNO₂ 326.19 Halogenation of indole precursors Research reagent for bioactivity studies
Ethyl 3-(4-Bromo-5-methyl-3-indolyl)propanoate 4-Br, 5-CH₃ C₁₄H₁₆BrNO₂ 326.19 Similar halogenation/alkylation Intermediate in organic synthesis
Ethyl 3-(4'-iodo-[1,1'-biphenyl]-4-yl)propanoate (15) Biphenyl-iodo substituent C₂₃H₂₀INO₂ 526.05 Thianthrenium salt coupling (GP1 method) Radiolabeling or materials science
Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate Fluorophenyl, trichlorophenyl C₂₀H₁₆Cl₃FN₂O₂ 450.71 Multi-step condensation reactions Agrochemical research (e.g., pesticide intermediates)

Key Differences and Implications

Substituent Effects
  • Halogen Type: The iodine atom in this compound offers greater polarizability and steric bulk compared to bromine or chlorine in analogues like Ethyl 3-(5-Bromo-6-methyl-3-indolyl)propanoate. This may enhance its utility in photoredox catalysis or as a heavy-atom derivative in crystallography .

Physicochemical Properties and Reactivity

  • Stability : Heavy halogens like iodine may introduce stability challenges under light or heat, necessitating storage in inert atmospheres, as seen in radiolabeled compounds .

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